molecular formula C10H10ClNO B3121112 5-(4-Chlorophenyl)pyrrolidin-2-one CAS No. 279687-54-6

5-(4-Chlorophenyl)pyrrolidin-2-one

Cat. No. B3121112
CAS RN: 279687-54-6
M. Wt: 195.64 g/mol
InChI Key: BSYBLMDNOUEPRW-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pyrrolidin-2-one is an organic compound with the linear formula C10H10ClNO . It is related to 2-Pyrrolidone, also known as 2-pyrrolidinone or butyrolactam, which is an organic compound consisting of a 5-membered lactam .


Molecular Structure Analysis

The molecular structure of 5-(4-Chlorophenyl)pyrrolidin-2-one has been characterized and confirmed in synthesized compounds . The InChI code for this compound is 1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13) .


Physical And Chemical Properties Analysis

The molecular weight of 5-(4-Chlorophenyl)pyrrolidin-2-one is 195.65 . More specific physical and chemical properties are not detailed in the available literature.

Scientific Research Applications

Antibacterial Agents

The pyrrolidine ring system, including its derivatives like 5-(4-Chlorophenyl)pyrrolidin-2-one, has been explored for its antibacterial activity. Researchers have synthesized various analogs and evaluated their efficacy against bacterial strains. Notably, the substitution pattern on the phenyl ring significantly influences antibacterial potency .

Kinase Inhibition

Certain pyrrolidine derivatives exhibit kinase inhibition activity. For instance, compounds containing a chiral moiety attached to the pyrrolidine ring have shown nanomolar activity against specific kinases (e.g., CK1γ and CK1ε). Further modifications and exploration of the chiral moiety may enhance kinase inhibition .

Antitumor Properties

Pyrrolidin-2-ones, including 5-(4-Chlorophenyl)pyrrolidin-2-one, have demonstrated antitumor effects. For instance, a specific derivative exhibited growth inhibition against lung cancer and CNS cancer cells. These findings highlight the potential of pyrrolidin-2-ones as antitumor agents .

Solvent-Involved Synthesis

Researchers have developed a novel method for constructing pyrrolidin-5-one-2-carboxamides via a multi-component reaction with solvent participation. This approach offers mild conditions, substrate diversity, and good functional group tolerance .

Selective Synthesis via Cascade Reactions

Cascade reactions involving N-substituted piperidines have led to the selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles. Mechanistically, these reactions proceed through the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation .

Structure–Activity Relationship (SAR) Studies

Understanding the influence of steric factors and stereoisomers is crucial for optimizing drug candidates. The spatial orientation of substituents on the pyrrolidine ring affects binding modes to enantioselective proteins. SAR investigations provide valuable insights for designing new pyrrolidine compounds with diverse biological profiles .

properties

IUPAC Name

5-(4-chlorophenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-3-1-7(2-4-8)9-5-6-10(13)12-9/h1-4,9H,5-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSYBLMDNOUEPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40679330
Record name 5-(4-Chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)pyrrolidin-2-one

CAS RN

279687-54-6
Record name 5-(4-Chlorophenyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40679330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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